gp100 (639-647) gp100 (639-647) Melanocyte protein PMEL;gp100;pmel 17
Brand Name: Vulcanchem
CAS No.:
VCID: VC3660117
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

gp100 (639-647)

CAS No.:

Cat. No.: VC3660117

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

gp100 (639-647) -

Specification

Introduction

Structure and Physical Properties

Gp100 (639-647) is a nonapeptide with the amino acid sequence Arg-Leu-Pro-Arg-Ile-Phe-Cys-Ser-Cys (RLPRIFCSC) . This peptide represents a specific epitope spanning positions 639 to 647 of the full-length gp100 protein, also known as Melanocyte protein PMEL or PMEL17 . Physically, gp100 (639-647) has a molecular weight of 1094.36 Da as determined by biochemical analysis . The peptide's molecular characteristics enable it to bind to major histocompatibility complex (MHC) molecules, specifically HLA-A2, which is crucial for its immunological function.

The three-dimensional structure of this peptide when bound to the HLA-A2 molecule creates a unique conformation that allows for recognition by T cell receptors. This structural relationship is fundamental to understanding the peptide's role in immunotherapy approaches. The cysteine residues at positions 645 and 647 may potentially form disulfide bonds, which could influence the peptide's stability and binding characteristics within the MHC-peptide complex.

Chemical Properties and Synthesis

The peptide gp100 (639-647) is commercially synthesized through solid-phase peptide synthesis techniques that ensure high purity and consistency . When manufactured for research or clinical purposes, it is typically stored at -20°C to maintain stability . The presence of hydrophobic amino acids (leucine, isoleucine, phenylalanine) alongside charged residues (arginine) gives the peptide a mixed hydrophobic and hydrophilic character that influences its solubility and interaction properties.

The following table summarizes the key physical and chemical properties of gp100 (639-647):

PropertyValue
Amino Acid SequenceRLPRIFCSC
Molecular Weight1094.36 Da
SourceHomo sapiens (human)
Storage Temperature-20°C
Epitope Position639-647
Restricting HLAHLA-A2

Applications in Cancer Immunotherapy

The application of gp100 (639-647) in cancer immunotherapy has been explored through various approaches, particularly in the context of melanoma treatment. As a melanoma-associated antigen, this peptide has been incorporated into cancer vaccine strategies aimed at enhancing anti-tumor immune responses.

Vaccine Development

Research has investigated the use of recombinant viral vectors encoding gp100 antigens, including the 639-647 epitope, to stimulate immune responses against melanoma . These approaches include recombinant fowlpox viruses encoding modified forms of the gp100 antigen, which have been evaluated in clinical settings to assess their potential in generating anti-tumor immunity.

The development of these vaccines aims to enhance the presentation of the gp100 (639-647) epitope to the immune system, particularly to cytotoxic T lymphocytes capable of recognizing and eliminating melanoma cells. By utilizing viral vectors or other delivery platforms, researchers have sought to overcome the limitations of direct peptide administration, which can suffer from rapid degradation and poor immunogenicity.

Adoptive Cell Therapy

Another application of gp100 (639-647) involves its use in adoptive cell therapy approaches. In these strategies, T cells capable of recognizing the gp100 (639-647) epitope are isolated, expanded ex vivo, and then reinfused into patients to target melanoma cells expressing the gp100 protein. This approach aims to enhance the anti-tumor immune response by increasing the number of tumor-specific T cells capable of recognizing and eliminating cancer cells.

The HLA-A2 restriction of the gp100 (639-647) epitope makes it particularly valuable for adoptive cell therapy in patients expressing this common HLA allele . By targeting epitopes restricted by common HLA types, these therapeutic approaches can potentially benefit a larger proportion of the patient population.

Research Findings and Clinical Studies

The immunological properties of gp100 (639-647) have been investigated in several research studies, including clinical evaluations of immunotherapeutic approaches utilizing this epitope. These studies have provided valuable insights into the potential of gp100 (639-647) as a target for melanoma immunotherapy.

Fowlpox Virus Vector Studies

One significant research direction has involved the use of recombinant fowlpox viruses encoding the gp100 antigen, including the 639-647 epitope . A clinical study examined the responses in peripheral blood mononuclear cells (PBMCs) from patients who received fowlpox virus encoding modified forms of the gp100 antigen. The study evaluated different administration routes, including intravenous (i.v.) and intramuscular (i.m.) delivery, to assess the impact on immune responses.

The research included evaluation of multiple gp100-derived peptides, with gp100 (639-647) being among the epitopes assessed for T cell responses following vaccination . These studies have contributed to the understanding of how viral vector delivery of gp100 antigens can influence immune responses against melanoma.

Peptide-Based Vaccination Studies

SpecificationDetails
Peptide PurityHigh-performance liquid chromatography (HPLC) verified
FormatLyophilized powder
QuantityAvailable in various amounts (e.g., 4 x 5mg)
Shipping ConditionsRoom temperature
Storage Recommendations-20°C
ApplicationsCancer research, immunology studies

Related Diagnostic and Therapeutic Tools

The study of gp100 (639-647) has led to the development of related diagnostic and therapeutic tools, including antibodies targeting the parent gp100 protein. These tools facilitate further research and potential clinical applications.

Antibodies for gp100 Detection

Antibodies such as the recombinant rabbit monoclonal antibody EP4863(2) are available for the detection of gp100 in various applications, including immunofluorescence, western blot, immunohistochemistry, flow cytometry, immunoprecipitation, and immunoassays . These antibodies recognize the full-length gp100 protein rather than specific epitopes like 639-647, but they represent important tools for studying the expression and localization of gp100 in normal and malignant cells.

The development of these research tools highlights the broader interest in gp100 as a melanoma-associated antigen and contributes to the comprehensive study of its role in melanoma biology and immunotherapy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator